![molecular formula C14H11F3N4OS B2780390 3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034327-36-9](/img/structure/B2780390.png)
3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” is a heterocyclic compound . It is part of the triazole class of compounds, which are known for their diverse pharmacological activities . Triazoles are nitrogenous heterocyclic moieties that are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature . For instance, a method for synthesizing 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . Another method involves the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine .Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The structure of the compound “3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” would include a triazole ring fused with a pyridin ring, with a trifluoromethyl group attached to the triazole ring .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides to afford N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The triazole and thiophene moieties present in the compound are known for their pharmacological activities. Triazoles, in particular, have been used in drugs targeting a variety of diseases due to their ability to bind with enzymes and receptors . The trifluoromethyl group can significantly improve the physicochemical properties of pharmaceuticals . This compound could be a precursor in the synthesis of drugs with potential applications in treating conditions such as diabetes, HIV, and epilepsy.
Antimicrobial Agents
Compounds with triazole cores have demonstrated extensive applications as antimicrobial agents. They are effective against a range of Gram-positive and Gram-negative bacteria, which is crucial in the era of increasing antibiotic resistance . The compound could be studied for its potential as a novel antibacterial or antifungal agent.
Agrochemicals
The structural components of the compound suggest potential use in the development of agrochemicals. Triazole derivatives have been applied in the synthesis of fungicides and herbicides, providing protection for crops against various pathogens and pests .
Functional Materials
The unique properties of the trifluoromethyl group and the stability of the triazole ring make this compound a candidate for the development of functional materials. These could include novel polymers or coatings with enhanced durability and chemical resistance .
Ligand Chemistry
Triazole compounds are known to serve as ligands in coordination chemistry. They can form complexes with metals, which can be utilized in catalysis or material science research . The compound could be explored for its ability to act as a ligand in creating new metal-organic frameworks (MOFs).
Toxicity Risk Assessment
Given the broad-spectrum pharmaceutical activity of triazole derivatives, there is a need for toxicity risk assessment. The compound could be used in studies to evaluate the safety profile of new drugs containing triazole cores, which is a critical step in drug development .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anti-cancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation and apoptosis.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes such as cell proliferation and apoptosis.
Pharmacokinetics
The trifluoromethyl group often used in such compounds is known to significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the compound may have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
Similar compounds have been found to exhibit anti-cancer properties, with promising results against human colon cancer cell lines . This suggests that the compound may have similar effects, potentially leading to inhibition of cell proliferation and induction of apoptosis in certain cancer cells.
Zukünftige Richtungen
Triazole compounds have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . Given their broad-spectrum pharmaceutical activity, there is potential for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Eigenschaften
IUPAC Name |
3-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c1-8-3-5-23-12(8)13(22)18-7-11-20-19-10-6-9(14(15,16)17)2-4-21(10)11/h2-6H,7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHWCKLQVXSWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

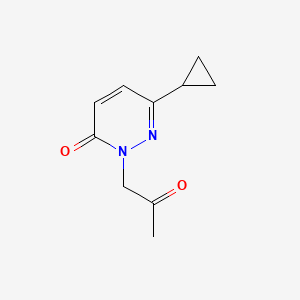

![methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2780311.png)
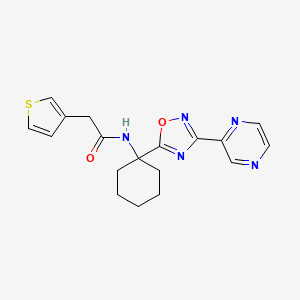
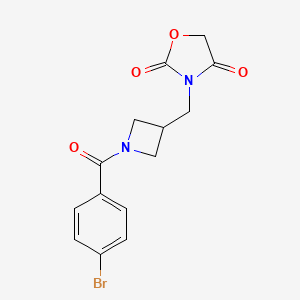
![2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2780316.png)
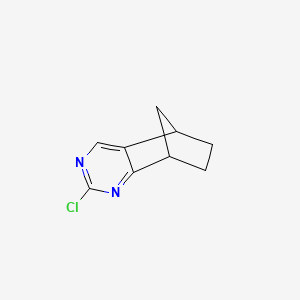
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2780320.png)
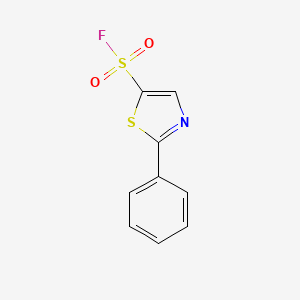
![3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2780323.png)

![3,9-dimethyl-1-(2-methylallyl)-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2780326.png)
![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2780327.png)
![1-[6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B2780328.png)